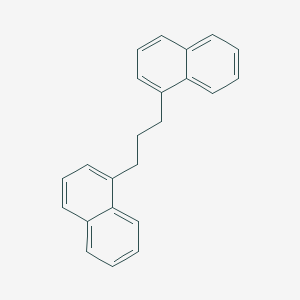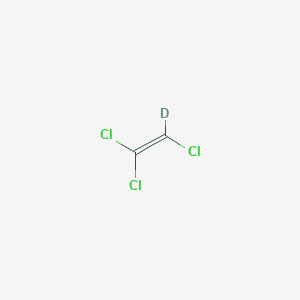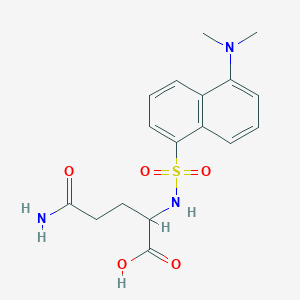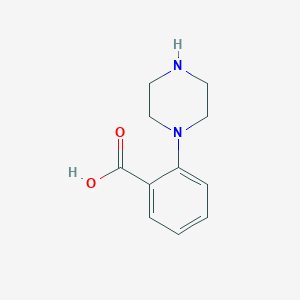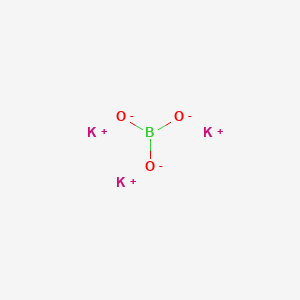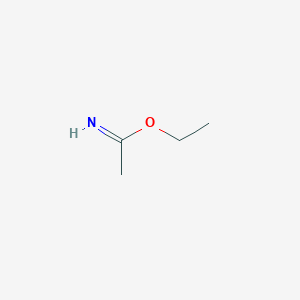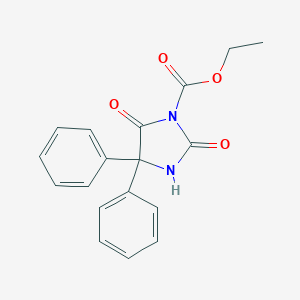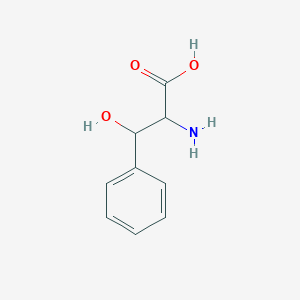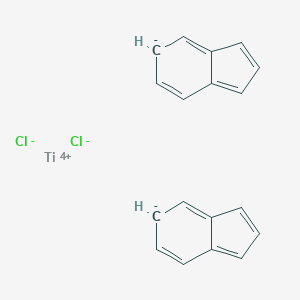
ジクロロジ-π-インデニルチタン
概要
説明
Dichlorodi-pi-indenyltitanium is an organometallic compound with the chemical formula C18H14Cl2Ti. It is a titanium complex featuring two indenyl ligands and two chloride ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
科学的研究の応用
Dichlorodi-pi-indenyltitanium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Organic Synthesis: The compound is employed in various organic synthesis reactions, including asymmetric synthesis and cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials, such as thin films and nanomaterials.
Biological Research:
作用機序
Biochemical Pathways
The biochemical pathways affected by Dichlorodi-pi-indenyltitanium are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of dichlorodi-pi-indenyltitanium is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorodi-pi-indenyltitanium can be synthesized using several methods, including the lithium reduction method and the Grignard reagent method.
Lithium Reduction Method: This method involves reacting titanium tetrachloride with excess lithium in an inert atmosphere to produce Dichlorodi-pi-indenyltitanium.
Grignard Reagent Method: In this method, titanium tetrachloride is reacted with an indenyl Grignard reagent in an inert atmosphere to form the desired compound.
Industrial Production Methods
Industrial production of Dichlorodi-pi-indenyltitanium typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Dichlorodi-pi-indenyltitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of organolithium or organomagnesium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-organic compounds.
類似化合物との比較
Dichlorodi-pi-indenyltitanium can be compared with other similar compounds, such as:
Bis(cyclopentadienyl)titanium(IV) dichloride: This compound also features a titanium center with two cyclopentadienyl ligands and two chloride ligands.
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV): This compound has different ligands but similar catalytic properties.
Bis(pentamethylcyclopentadienyl)titanium(IV) dichloride: This compound features pentamethylcyclopentadienyl ligands, providing different steric and electronic properties compared to indenyl ligands.
Uniqueness
Dichlorodi-pi-indenyltitanium is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other titanium complexes. The indenyl ligands offer a balance of steric and electronic properties that make this compound particularly effective in certain catalytic applications.
特性
IUPAC Name |
inden-7a-ide;titanium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWZMPUHSDEID-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923691 | |
| Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12113-02-9 | |
| Record name | Bisindenyltitanium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12113-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium, dichlorodi-pi-indenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
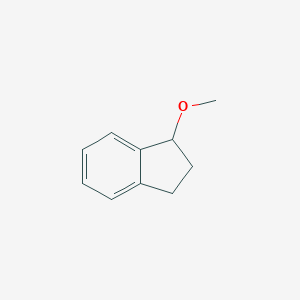
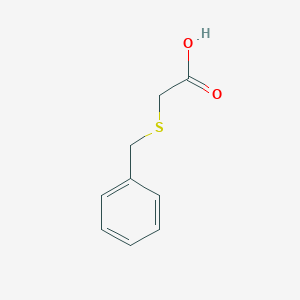
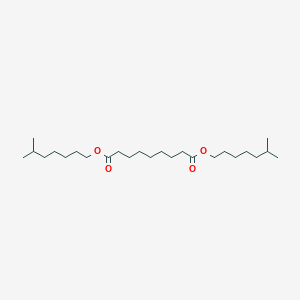
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
